![molecular formula C39H71ClO4 B13400612 (6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5: is a labelled lipid compound with the molecular formula C39H66D5ClO4 and a molecular weight of 644.46 g/mol . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labelling .
Méthodes De Préparation
The synthesis of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves multiple steps, including the esterification of linoleic acid and stearic acid with chloropropanediol. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction can result in the removal of the chlorine atom, leading to the formation of simpler lipid structures.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves its incorporation into lipid membranes and metabolic pathways. The compound can interact with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways . These interactions can influence cellular processes such as membrane fluidity, signal transduction, and energy storage .
Comparaison Avec Des Composés Similaires
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
1-Linoleoyl-2-stearoyl-3-glycerol: A non-labelled lipid with similar structural features but lacking the deuterium and chlorine atoms.
1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol: Another lipid with different fatty acid chains, used in similar research applications.
The uniqueness of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 lies in its stable isotope labelling, which allows for precise tracking and analysis in various scientific studies .
Propriétés
Formule moléculaire |
C39H71ClO4 |
|---|---|
Poids moléculaire |
644.5 g/mol |
Nom IUPAC |
(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,36,43-44H,3-11,13,15-17,19,21-35H2,1-2H3/b14-12-,20-18-/i35D2,36D,43D,44D |
Clé InChI |
SLGDGGKDXPCRKW-MHKMVOBNSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O[2H])O[2H])Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


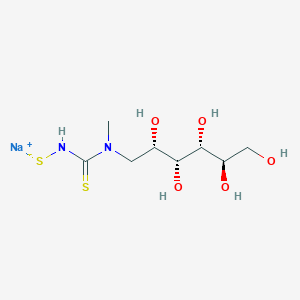
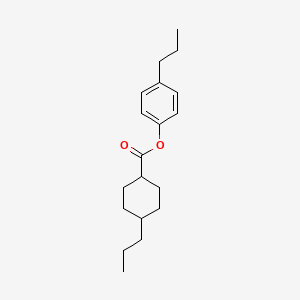
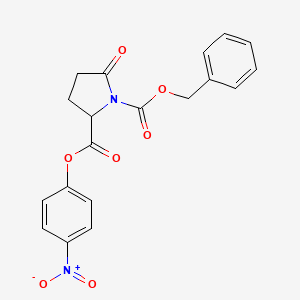
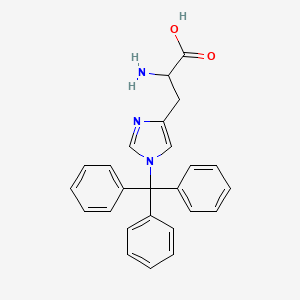
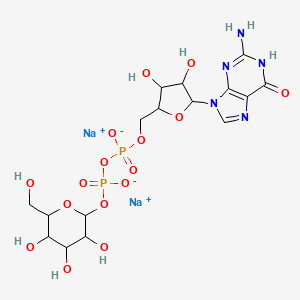
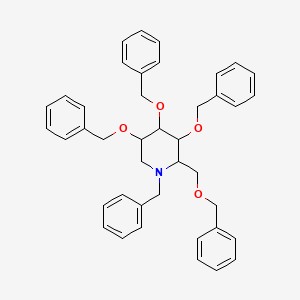
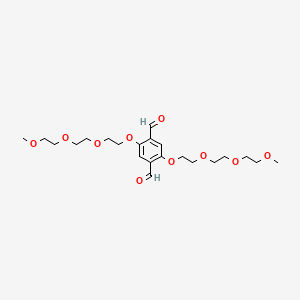
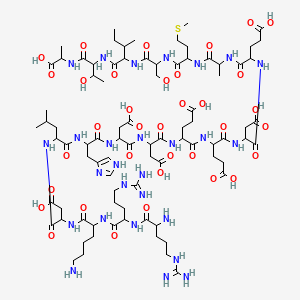
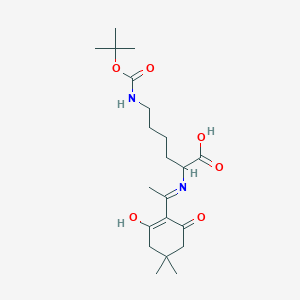

![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
